molecular formula C11H12N2O B1196322 3,4-Dihydro-1-isoquinolineacetamide CAS No. 19622-86-7

3,4-Dihydro-1-isoquinolineacetamide

Cat. No.: B1196322
CAS No.: 19622-86-7
M. Wt: 188.23 g/mol
InChI Key: HFAWQWOCJFNGDB-UHFFFAOYSA-N
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Description

3,4-Dihydro-1-isoquinolineacetamide is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound has been investigated for its antiviral properties, particularly against rhinovirus infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for 3,4-Dihydro-1-isoquinolineacetamide involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. This method allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1-isoquinolineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Alkyl halides or alkyl sulfonates are used for N-alkylation reactions.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: N-alkylated 3,4-dihydroisoquinolineacetamide derivatives.

Mechanism of Action

The exact mechanism of action of 3,4-Dihydro-1-isoquinolineacetamide is not fully understood. it is believed to exert its antiviral effects by interfering with the replication of rhinoviruses. The compound may inhibit viral entry or replication within host cells, thereby reducing the severity of symptoms and viral load .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinoline: A related compound with similar structural features and biological activities.

    Tetrahydroisoquinoline: Another related compound that can be derived from 3,4-Dihydro-1-isoquinolineacetamide through reduction reactions.

Uniqueness

This compound is unique due to its specific antiviral properties against rhinoviruses. While other isoquinoline derivatives may exhibit similar biological activities, this compound’s efficacy in reducing cold symptoms and viral excretion sets it apart .

Properties

IUPAC Name

2-(3,4-dihydroisoquinolin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-4H,5-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAWQWOCJFNGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173300
Record name 3,4-Dihydro-1-isoquinolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19622-86-7
Record name 3,4-Dihydro-1-isoquinolineacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-1-isoquinolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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